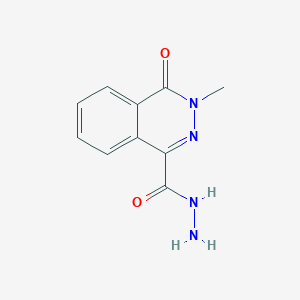

3-甲基-4-氧代-3,4-二氢酞嗪-1-碳酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

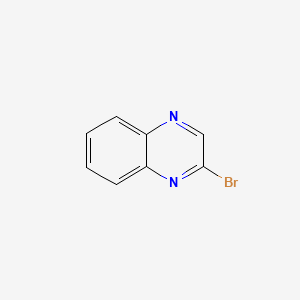

3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide is a chemical compound with the molecular formula C10H10N4O2 . It has diverse applications ranging from drug synthesis to material science, making it a valuable tool for innovation and advancements in various fields.

Synthesis Analysis

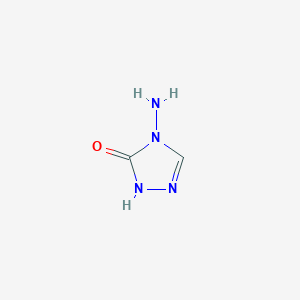

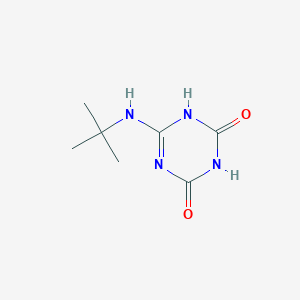

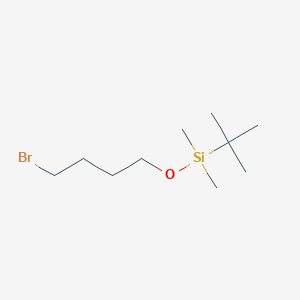

The synthesis of 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide and its derivatives has been reported in several studies . For instance, one study described the synthesis of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d] [1,2,3,5]tetrazine-8-carboxylate and -carboxamide derivatives . The process involved refluxing a mixture of the compound, SOCl, and DMF, followed by evaporation under reduced pressure .Molecular Structure Analysis

The molecular structure of 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide can be represented by the InChI code: 1S/C10H10N4O2/c1-12-9(15)7-5-3-2-4-6(7)8(11-12)10(14)13-12/h2-5H,1H3,(H,13,16) . The compound has a molecular weight of 204.18 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide include a molecular weight of 204.18 g/mol, a topological polar surface area of 70 Ų, and a hydrogen bond donor count of 1 . The compound also has a rotatable bond count of 1 .科学研究应用

Antitumor Activity

This compound has been synthesized and evaluated for its growth inhibition in various human solid tumor cell lines and a human leukemia HL-60 cell line. Derivatives of this compound, particularly the carboxylate and carboxamide variants, have shown potent antitumor activity. For instance, certain derivatives displayed more potent antitumor activity than amides and even temozolomide against HL-60 cells, with survival rates of tumor cells being less than 10% at a concentration of 40 μg/mL .

Synthesis of Derivatives

The compound serves as a precursor for the synthesis of a range of derivatives with potential pharmacological activities. The synthesis process involves creating novel 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides, which are then evaluated for their biological activities .

Water Solubility Enhancement

Modifications of the compound have led to derivatives with considerably enhanced water solubility. This is a significant advancement as it improves the bioavailability of the compound, making it more suitable for further drug development .

Comparative Studies with Established Anticancer Drugs

The compound and its derivatives are used in comparative studies with established anticancer drugs like cisplatin and irinotecan. This helps in understanding the efficacy and potential of the compound in combination therapies .

Mechanism of Action Investigation

Research involving this compound also delves into its mechanism of action, particularly how it induces DNA damage in cancer cells. This is crucial for developing targeted cancer therapies that can effectively combat tumor resistance to alkylating agents .

Pharmacokinetics and Metabolism

Studies on the pharmacokinetics and metabolism of the compound are essential to determine its stability, half-life, and the way it is processed within the body. This information is vital for dosage determination and safety assessments in clinical settings .

Resistance Mechanisms in Tumor Cells

The compound is used to study the primary mechanisms of tumor resistance to alkylating agents. Understanding the role of O-6-methylguanine-DNA methyltransferase (MGMT) expressed in some tumor cells can lead to the development of more effective cancer treatments .

Drug Solubility and Stability Research

Research on the solubility and stability of the compound contributes to the field of pharmaceutical sciences. It aids in the formulation of drugs that are not only effective but also stable and easy to administer .

作用机制

Target of Action

Related compounds have been shown to have a broad spectrum of action on the cardiovascular system, including antihypertensive effects, inhibition of platelet aggregation, and inhibition of phosphodiesterases .

Mode of Action

Related compounds have been shown to exert their effects through various mechanisms, such as direct vasodilation .

Biochemical Pathways

Related compounds have been shown to affect a variety of pathways, including those involved in cardiovascular function .

Result of Action

Related compounds have been shown to have a variety of effects, including antihypertensive, antiasthmatic, antipsychotic, antidiabetic, anticonvulsant, antineoplastic, antimicrobial, antifungal, and antiparasitic activities .

属性

IUPAC Name |

3-methyl-4-oxophthalazine-1-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-14-10(16)7-5-3-2-4-6(7)8(13-14)9(15)12-11/h2-5H,11H2,1H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECNNFONKGVTDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345457 |

Source

|

| Record name | 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99072-87-4 |

Source

|

| Record name | 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。